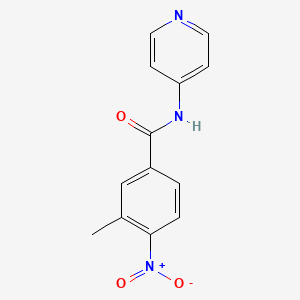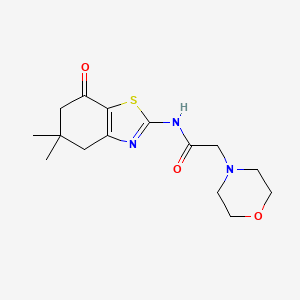
3-methyl-4-nitro-N-4-pyridinylbenzamide
描述
3-methyl-4-nitro-N-4-pyridinylbenzamide, also known as MNPA, is a chemical compound that has been studied extensively in scientific research. MNPA is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide is not fully understood, but it has been shown to modulate various signaling pathways in cells. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have various biochemical and physiological effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. 3-methyl-4-nitro-N-4-pyridinylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
3-methyl-4-nitro-N-4-pyridinylbenzamide has several advantages for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide is a small molecule that can easily penetrate cells and tissues. 3-methyl-4-nitro-N-4-pyridinylbenzamide is also stable and can be stored for long periods of time. However, 3-methyl-4-nitro-N-4-pyridinylbenzamide has some limitations for lab experiments. 3-methyl-4-nitro-N-4-pyridinylbenzamide has low solubility in water, which can limit its use in aqueous solutions. 3-methyl-4-nitro-N-4-pyridinylbenzamide can also be toxic at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on 3-methyl-4-nitro-N-4-pyridinylbenzamide. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have potential therapeutic applications for various diseases, and further research is needed to explore its full therapeutic potential. Future research could focus on optimizing the synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide to improve its yield and purity. Future research could also focus on understanding the mechanism of action of 3-methyl-4-nitro-N-4-pyridinylbenzamide in more detail. Finally, future research could focus on developing new derivatives of 3-methyl-4-nitro-N-4-pyridinylbenzamide with improved pharmacological properties.
合成方法
The synthesis of 3-methyl-4-nitro-N-4-pyridinylbenzamide involves the reaction of 4-nitro-N-4-pyridinylbenzamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-methyl-4-nitro-N-4-pyridinylbenzamide as a yellow solid. The yield of 3-methyl-4-nitro-N-4-pyridinylbenzamide can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied extensively in scientific research due to its potential therapeutic applications. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-methyl-4-nitro-N-4-pyridinylbenzamide has been studied as a potential treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
3-methyl-4-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-10(2-3-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDXUFLXGPQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-4-nitro-N-pyridin-4-ylbenzamide | |
CAS RN |
313972-73-5 | |
| Record name | 3-Methyl-4-nitro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313972-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)

![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)
![phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5691154.png)
![4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5691160.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![2-[(2-chlorobenzyl)thio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5691186.png)
![1-cyclopentyl-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5691193.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5691201.png)
![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)